N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[3-(benzylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(21-13-15-7-3-1-4-8-15)12-11-17-14-26-20(22-17)23-19(25)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVXSCPZDGQOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Substitution with Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where the thiazole derivative is reacted with benzylamine.
Addition of the Oxopropyl Chain: The oxopropyl chain can be introduced through acylation reactions using appropriate acylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxopropyl chain, converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiazole-based compounds can effectively target specific pathways involved in tumor growth, presenting potential as chemotherapeutic agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been noted that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Specifically, its ability to inhibit urease activity has been documented, which is vital in the context of treating infections caused by urease-producing bacteria . The compound's structure allows it to interact with the active site of urease, thereby blocking its function and offering a pathway for developing new antibacterial agents.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of thiazole derivatives. This compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and preventing neuronal cell death. This suggests potential applications in treating disorders such as Alzheimer's disease and Parkinson's disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent amide bond formation. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Multi-step organic synthesis | Anticancer, anti-inflammatory, enzyme inhibition |
| Related Thiazole Compounds | Varying synthetic routes | Diverse biological activities including antimicrobial effects |
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
A controlled trial assessed the anti-inflammatory effects of thiazole derivatives in animal models of arthritis, showing significant reductions in swelling and pain scores when treated with this compound .
Mechanism of Action
The mechanism of action of N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The benzamide group can form hydrogen bonds with amino acid residues in the target proteins, enhancing binding affinity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiazole-Based Benzamides
- Compound 4g (N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Key Difference: Replaces the 3-(benzylamino)-3-oxopropyl chain with a 4-methylpiperazinylmethyl group and a pyridinyl substituent. However, the absence of the benzyl group may reduce lipophilicity compared to the target compound .
- Compound 17 (N-(3-(Benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide): Key Difference: Retains the benzylamino-3-oxopropyl chain but replaces the thiazole-linked benzamide with a 2-fluoro-6-hydroxybenzamide group. Impact: The fluorinated benzamide may increase metabolic stability, while the hydroxyl group introduces polarity.
Trifluoromethyl-Oxadiazole Derivatives
- Compound 10 (N-(3-(Benzylamino)-2,2-dimethyl-3-oxopropyl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide): Key Difference: Incorporates a trifluoromethyl-oxadiazole ring instead of the thiazole. Impact: The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic pockets, as evidenced by 19F NMR (δ −65.30) and high chemical purity (97% HPLC) .
Immunoproteasome Inhibition
- The target compound’s thiazole ring may engage in π-π stacking with aromatic residues in proteasomal subunits, while the benzylamino chain could participate in hydrophobic enclosure, as described in Glide XP docking studies .
- Compound 15 (N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide):
Antioxidant Potential
Biological Activity
N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.46 g/mol
- Structural Features :
- Thiazole ring
- Benzamide moiety
- Propyl chain with a benzylamino group
1. Pancreatic β-cell Protection
Recent studies have highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes. The compound exhibits significant protective activity, with an effective concentration (EC50) of approximately 0.1 µM, indicating high potency in preventing β-cell dysfunction and death due to ER stress .
2. Anticancer Activity
The compound has also shown promise in anticancer applications. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This is particularly relevant for compounds that can inhibit tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the thiazole and benzamide components have been explored:
| Modification | Effect on Activity | EC50 (µM) |
|---|---|---|
| Unmodified | Baseline activity | 0.1 |
| Addition of hydroxyl group | Improved solubility and activity | 0.05 |
| Substitution with methyl group | Decreased activity | 0.5 |
These findings suggest that specific functional groups significantly influence the compound's efficacy and solubility, which are critical parameters for drug development.
Case Study 1: β-cell Protection
In a study focusing on ER stress-induced β-cell dysfunction, this compound was tested alongside other analogs. The results indicated that this compound not only preserved cell viability but also enhanced insulin secretion under stress conditions, marking it as a potential therapeutic agent for diabetes management .
Case Study 2: Anticancer Properties
Another study investigated the anticancer properties of thiazole derivatives, including our compound of interest. The results demonstrated that these derivatives could inhibit cell proliferation in various cancer cell lines, with specific emphasis on their ability to induce apoptosis through mitochondrial pathways .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclocondensation of α-haloketones with thioureas or thioamides under reflux in ethanol .
- Step 2: Amide coupling using benzylamine derivatives, often employing carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DCM or DMF .
- Critical Parameters:
- Temperature: Maintain 50–80°C during cyclization to avoid side reactions.
- pH: Neutral to slightly basic conditions (pH 7–8) for amide bond stability.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Validation via ¹H/¹³C NMR and HRMS is essential to confirm structural integrity .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Precise molecular ion detection (e.g., [M+H]+) with <2 ppm error .
- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) .
- IR Spectroscopy: Detects amide (1650–1680 cm⁻¹) and thiazole (1450–1550 cm⁻¹) bands .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Experimental Variables:
- Verify cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (e.g., incubation time, serum concentration) .
- Orthogonal Assays: Combine MTT assays with flow cytometry (apoptosis) and Western blotting (caspase-3 activation) to cross-validate results .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin, reconciling discrepancies in IC₅₀ values .
Advanced: What strategies are recommended for designing derivatives to improve this compound's pharmacokinetic profile?
- Structure-Activity Relationship (SAR) Insights:
- Prodrug Approaches: Esterify carboxyl groups to increase oral bioavailability .
- In Silico Tools: Use SwissADME to predict ADME properties and prioritize derivatives for synthesis .
Basic: What are the key pharmacological targets hypothesized for this compound?
- Enzyme Inhibition: Potential inhibition of tyrosine kinases (e.g., EGFR) or tubulin polymerization , inferred from structural analogs .
- Receptor Interactions: Benzamide and thiazole moieties may target G-protein-coupled receptors (GPCRs) or ion channels .
- Apoptosis Pathways: Caspase-3 activation and Bcl-2 downregulation observed in related thiazole derivatives .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
- Formulation Strategies:
- Salt Formation: Prepare hydrochloride or mesylate salts to improve water solubility .
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Advanced: What methodologies are recommended for elucidating the compound's mechanism of action?
- Target Identification:
- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins .
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics to purified targets (e.g., kinases) .
- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects .
- CRISPR Screens: Genome-wide knockout libraries to identify resistance genes .
Basic: What are common pitfalls in interpreting spectral data for this compound?
- NMR Artifacts:
- MS Misinterpretation: Isotopic patterns (e.g., chlorine or sulfur) must be accounted for in HRMS analysis .
Advanced: How can researchers validate the compound's metabolic stability in preclinical models?
- In Vitro Assays:
- Liver Microsomes: Incubate with NADPH to assess CYP450-mediated metabolism; quantify parent compound via LC-MS/MS .
- Metabolite ID: High-resolution LC-MSⁿ to detect hydroxylated or glucuronidated products .
- In Vivo PK Studies: Administer IV/PO doses in rodents; calculate bioavailability (AUC₀–24) and half-life .
Advanced: What computational tools are suitable for predicting off-target interactions?
- Molecular Docking: AutoDock , Glide for screening against the Protein Data Bank (PDB) .
- Pharmacophore Modeling: Phase or MOE to identify shared features with known toxicophores .
- Machine Learning: DeepChem models trained on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
